5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both thiophene and pyrrole rings These structures are known for their significant roles in various chemical and biological processes
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that thiophene derivatives interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways, leading to their diverse biological effects .
Pharmacokinetics
The pharmacokinetic properties of thiophene derivatives are generally influenced by their chemical structure .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties .
Action Environment
The action of thiophene derivatives can be influenced by a variety of factors, including the chemical environment and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the pyrrole ring followed by the introduction of the thiophene moiety. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring. The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrrole .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiophene or pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the thiophene or pyrrole rings react with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene or pyrrole derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anticancer and antiviral activities.
Industry: Utilized in the development of organic semiconductors and materials for optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Similar in structure but lacks the pyrrole ring.
Pyrrole-2-carboxylic acid: Similar in structure but lacks the thiophene ring.
5-(Furan-3-yl)-1H-pyrrole-2-carboxylic acid: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of both thiophene and pyrrole rings, which imparts distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
5-thiophen-3-yl-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)8-2-1-7(10-8)6-3-4-13-5-6/h1-5,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHBXSDONFXAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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